![molecular formula C23H24N4O2 B2592622 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1798623-82-1](/img/structure/B2592622.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Activity
One area of research involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing the potential of heterocyclic compounds in agricultural applications (Fadda et al., 2017).
Pharmaceutical Applications
Another aspect of research focuses on the development of pyridazino(4,5-b)indole-1-acetamide compounds with diverse biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This highlights the broad therapeutic potential of acetamide derivatives in pharmaceutical development (Habernickel, 2002).
Metabolic Stability Improvement
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explore various heterocycles to enhance metabolic stability, which is crucial for developing effective cancer therapies. This research underscores the importance of chemical modifications for optimizing drug properties (Stec et al., 2011).
Antimicrobial Activity
The antimicrobial activity of novel sulphonamide derivatives has also been investigated, with some compounds showing promising activity against various strains. This research demonstrates the potential of acetamide derivatives in addressing antibiotic resistance (Fahim & Ismael, 2019).
Alzheimer's Disease Treatment
GSK189254, a novel histamine H3 receptor antagonist, has shown potential in improving cognitive performance in preclinical models of Alzheimer's disease, suggesting the therapeutic possibilities of heterocyclic compounds in neurodegenerative disorders (Medhurst et al., 2007).
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-26-15-16(18-8-2-4-10-20(18)26)13-22(28)24-14-17-7-6-12-27(17)23-25-19-9-3-5-11-21(19)29-23/h2-5,8-11,15,17H,6-7,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUARUGSOGFHNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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